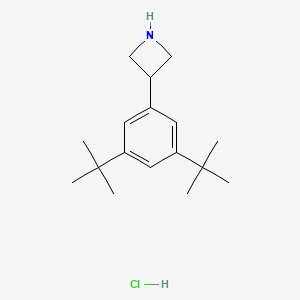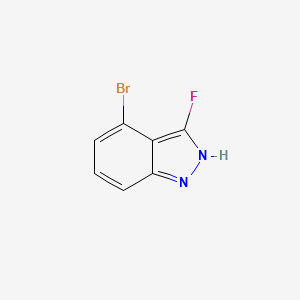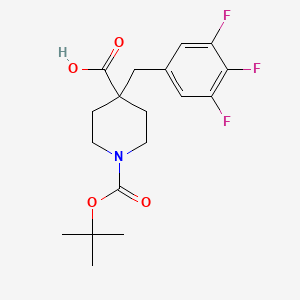![molecular formula C11H6F2O2 B13706581 2,2-Difluoronaphtho[2,3-d][1,3]dioxole](/img/structure/B13706581.png)
2,2-Difluoronaphtho[2,3-d][1,3]dioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoronaphtho[2,3-d][1,3]dioxole is a fluorinated organic compound with the molecular formula C10H4F2O2 It is a derivative of naphthalene and contains two fluorine atoms and a dioxole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2,2-Difluoronaphtho[2,3-d][1,3]dioxole typically involves the reaction of 1,3-benzodioxole with chlorine in the presence of a radical initiator, followed by fluorination. One method involves reacting 1,3-benzodioxole with chlorine in benzotrifluoride in the presence of a radical initiator to form 2,2-dichloro-1,3-benzodioxole. This intermediate is then fluorinated to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of chlorination and fluorination, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoronaphtho[2,3-d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dihydrodiol derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include toluene dioxygenase, which converts the compound to dihydrodiol derivatives.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Dihydrodiol derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Difluoronaphtho[2,3-d][1,3]dioxole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Difluoronaphtho[2,3-d][1,3]dioxole involves its interaction with enzymes and other molecular targets. For example, the compound can be defluorinated by the enzyme toluene dioxygenase, leading to the formation of dihydrodiol derivatives. This process involves the oxidation of the compound to form dihydrodiol, which can then undergo further transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoro-1,3-benzodioxole: A similar compound with a benzodioxole ring instead of a naphthalene ring.
2,2-Difluorobenzo[1,3]dioxole-4-boronic acid: Another fluorinated compound with a boronic acid group.
Uniqueness
2,2-Difluoronaphtho[2,3-d][1,3]dioxole is unique due to its naphthalene backbone, which imparts different chemical properties compared to its benzodioxole counterparts. This uniqueness makes it valuable for specific applications where the naphthalene structure is advantageous.
Propriétés
Formule moléculaire |
C11H6F2O2 |
|---|---|
Poids moléculaire |
208.16 g/mol |
Nom IUPAC |
2,2-difluorobenzo[f][1,3]benzodioxole |
InChI |
InChI=1S/C11H6F2O2/c12-11(13)14-9-5-7-3-1-2-4-8(7)6-10(9)15-11/h1-6H |
Clé InChI |
RSVMMZORKRLLJS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)OC(O3)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 6-[1-(2-Tetrahydropyranyl)-5-pyrazolyl]pyridine-2-carboxylate](/img/structure/B13706527.png)
![6-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B13706528.png)
![Ethyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13706531.png)
![2-Aminooxazolo[4,5-c]quinoline](/img/structure/B13706533.png)



![N-[[6-(7-Chloro-2-thieno[3,2-b]pyridyl)-3-pyridyl]methyl]-2-methoxyethanamine](/img/structure/B13706571.png)



